3-[(1R,2S,3S,4S)-2,3-Dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-3,6-dihydro-5-(propylthio)-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
“3-[(1R,2S,3S,4S)-2,3-Dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-3,6-dihydro-5-(propylthio)-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one” is a complex organic compound that features a unique combination of functional groups, including hydroxyl, ether, and thioether groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-[(1R,2S,3S,4S)-2,3-Dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-3,6-dihydro-5-(propylthio)-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one” typically involves multi-step organic reactions. The key steps may include:
- Formation of the cyclopentyl ring with hydroxyl and hydroxyethoxy substituents.
- Construction of the triazolo[4,5-d]pyrimidin-7-one core.
- Introduction of the propylthio group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The triazolo[4,5-d]pyrimidin-7-one core can be reduced under specific conditions.
Substitution: The propylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
The compound may exhibit biological activity, making it a candidate for drug development. Its interactions with biological targets could be studied for potential therapeutic applications.
Medicine
Potential medicinal applications include its use as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the materials science field, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it could inhibit or activate enzymes, bind to receptors, or interact with nucleic acids. The pathways involved would be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 3-[(1R,2S,3S,4S)-2,3-Dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-3,6-dihydro-5-(methylthio)-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one
- 3-[(1R,2S,3S,4S)-2,3-Dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-3,6-dihydro-5-(ethylthio)-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one
Uniqueness
The uniqueness of “3-[(1R,2S,3S,4S)-2,3-Dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-3,6-dihydro-5-(propylthio)-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one” lies in its specific combination of functional groups and the potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-5-propylsulfanyl-6H-triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O5S/c1-2-5-25-14-15-12-9(13(23)16-14)17-18-19(12)7-6-8(24-4-3-20)11(22)10(7)21/h7-8,10-11,20-22H,2-6H2,1H3,(H,15,16,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQPMTYKFZPQGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(=O)N1)N=NN2C3CC(C(C3O)O)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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